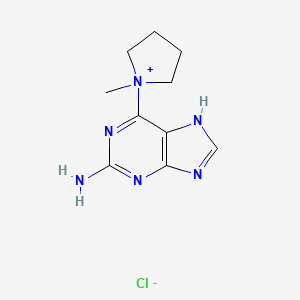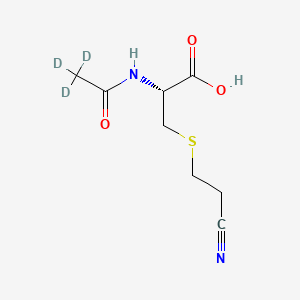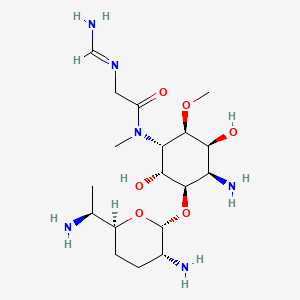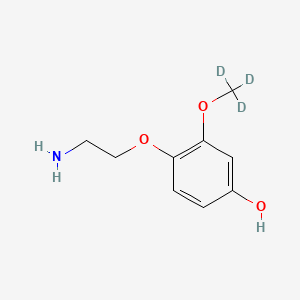
4-(2-Aminoethoxy)-3-methoxyphenol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Aminoethoxy)-3-methoxyphenol-d3” has been reported . For example, the synthesis of “2-Aminoethoxycalix 4resorcinarenes” was achieved via surface functionalization . Another method for synthesizing “2-(2-aminoethoxy) ethanol” has been patented .科学的研究の応用
Synthesis and Structural Analysis
Methoxyphenols, structurally related to 4-(2-Aminoethoxy)-3-methoxyphenol-d3, are integral to various antioxidants and biologically active molecules capable of forming strong hydrogen bonds. A comprehensive study involving thermochemical, Fourier transform infrared (FTIR)-spectroscopic, and quantum-chemical studies on methoxyphenols has provided insights into their thermodynamic properties and intermolecular interactions, revealing relations among properties and structures for these compounds (Varfolomeev et al., 2010). Additionally, the molecular structure of 2-methoxyphenol and its derivatives has been examined through gas-phase electron diffraction and quantum chemical calculations, elucidating their conformational properties and structural parameters (Dorofeeva et al., 2009).
Applications in Polymer Synthesis and Bioactivity
The synthesis of poly(4-methoxyphenol) through enzyme-catalyzed polymerization has demonstrated the potential of methoxyphenols in creating polymers with excellent antioxidant properties. This approach highlights the utility of methoxyphenols in developing new antioxidant agents, which could extend to derivatives like this compound (Zheng et al., 2013). Furthermore, the study of o-methoxyphenols and their derivatives, known for their antioxidant and potential chemopreventive properties, underscores the relevance of these compounds in medicinal chemistry and bioactive material development (Fujisawa et al., 2005).
Molecular Imprinting and Sensing
In a distinctive application, molecularly imprinted polymers have been synthesized for selective extraction and detection of phenolic compounds, demonstrating the versatility of methoxyphenol derivatives in creating highly selective sensors for environmental monitoring and analysis (Tarley and Kubota, 2005).
作用機序
Target of Action
A structurally similar compound, 4-(2-aminoethoxy)-n-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide, has been reported to target the urokinase-type plasminogen activator . This enzyme plays a crucial role in the degradation of the extracellular matrix and is involved in processes such as cell migration and tissue remodeling .
Mode of Action
Compounds with similar structures, such as avg (aminoethoxyvinylglycine), have been shown to inhibit the biosynthesis of ethylene . Ethylene is a plant hormone that regulates a wide range of biological processes, including cell growth and fruit ripening .
Biochemical Pathways
Avg, a structurally similar compound, inhibits the conversion of s-adenosylmethionine (sam) to acc, the immediate precursor of ethylene in plants . This suggests that 4-(2-Aminoethoxy)-3-methoxyphenol-d3 might also interfere with the ethylene biosynthesis pathway.
Result of Action
Avg, a structurally similar compound, has been shown to affect plant growth and development by inhibiting the biosynthesis of ethylene . This suggests that this compound might have similar effects.
特性
IUPAC Name |
4-(2-aminoethoxy)-3-(trideuteriomethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDKSXPRPBBIJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

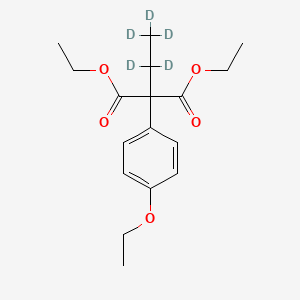
![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)
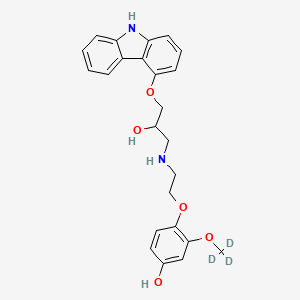
![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)

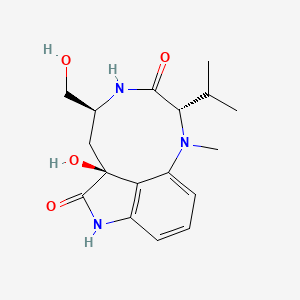
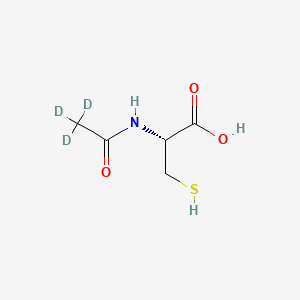
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)
